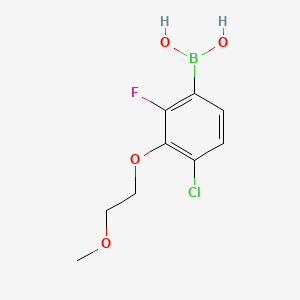

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWTCCXYLIMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681659 | |

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-26-5 | |

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine and other functional groups into molecular scaffolds is a cornerstone of rational drug design. Halogenated and alkoxy-substituted phenylboronic acids, in particular, have emerged as indispensable building blocks. Their utility is primarily centered on their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules.

This technical guide focuses on 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (CAS Number: 1256346-26-5 ), a polysubstituted phenylboronic acid with significant potential in the synthesis of novel pharmaceutical agents. The unique arrangement of its substituents—a chloro group, a fluoro group, and a methoxyethoxy side chain—offers a nuanced profile of electronic and steric properties that can be exploited to fine-tune the physicochemical and pharmacological characteristics of a target molecule. This guide will provide a comprehensive overview of its synthesis, key properties, and a detailed examination of its application in synthetic workflows relevant to drug discovery.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a key building block is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

| Property | Value | Source |

| CAS Number | 1256346-26-5 | [1] |

| Molecular Formula | C₉H₁₁BClFO₄ | [1] |

| Molecular Weight | 248.44 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (the related 3-methoxy compound melts at 233-234 °C) | [2] |

| Boiling Point | Not available (predicted to be >300 °C) | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. |

Safety and Handling:

While specific toxicity data for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid, this compound should be considered an irritant, particularly to the eyes.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: A Detailed Protocol

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target boronic acid.

Step-by-Step Experimental Protocol (Adapted from EP2231678A1[2])

Part A: Synthesis of the Precursor, 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene

The synthesis of the starting material can be accomplished via a standard Williamson ether synthesis from 2-chloro-6-fluorophenol and 2-methoxyethyl bromide.

-

To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Add 2-methoxyethyl bromide (1.1 equivalents) and heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene.

Part B: Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel, dissolve 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid as a solid.

Self-Validation and Causality: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial for the regioselective deprotonation at the position ortho to the fluorine atom, which is the most acidic proton due to the inductive effect of the adjacent fluorine. The subsequent trapping with an electrophilic boron source like trimethyl borate, followed by acidic workup, is a standard and reliable method for the formation of the boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an electrophilic partner, typically an aryl or heteroaryl halide or triflate.

Diagram 2: Generalized Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid. Reaction conditions may require optimization depending on the specific substrates used.

-

To a reaction vial, add the aryl bromide (1 equivalent), 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Trustworthiness through Self-Validation: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The use of a palladium(0) source is essential to initiate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, often including water, can enhance the solubility of the reagents and the rate of reaction. The progress of the reaction should always be monitored to determine the optimal reaction time and to identify any potential side products.

Conclusion and Future Perspectives

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its polysubstituted nature provides a handle for introducing specific electronic and steric features into target molecules, which can be critical for optimizing biological activity, selectivity, and pharmacokinetic properties. The synthetic route, adaptable from established procedures, is robust and scalable. Its primary application in Suzuki-Miyaura cross-coupling reactions is well-established and allows for the efficient construction of complex molecular architectures. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the strategic application of such well-defined and functionalized building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

-

ChemWhat. 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid CAS#: 1256346-26-5. Available from: [Link]

- European Patent Office. EP2231678A1 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.

Sources

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid molecular structure

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic importance of highly functionalized building blocks cannot be overstated. Among these, substituted phenylboronic acids stand out as indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of a specific, high-value building block: 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid. Our objective is to move beyond a simple recitation of properties and provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and practical application, grounded in the principles of synthetic organic chemistry.

Molecular Profile and Physicochemical Properties

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a polysubstituted aromatic compound featuring a boronic acid moiety, which renders it a key participant in Suzuki-Miyaura cross-coupling reactions. The specific arrangement of chloro, fluoro, and methoxyethoxy groups on the phenyl ring provides a unique electronic and steric profile, enabling the synthesis of complex molecular architectures with fine-tuned properties.

The molecular structure can be visualized as follows:

Caption: Molecular Structure of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1256346-26-5 | [1] |

| Molecular Formula | C₉H₁₁BClFO₄ | [1][2] |

| Molecular Weight | 248.44 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [2][3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted phenylboronic acids is a well-established field, often relying on the lithiation of an aryl halide followed by quenching with a boron electrophile.[4] This approach provides a reliable and scalable route to the desired product.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid logically starts from the corresponding substituted benzene precursor, 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene. The overall transformation is a directed ortho-metalation followed by borylation.

Caption: Proposed synthetic workflow for the target boronic acid.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methodologies for similar compounds.[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The rationale for this low temperature is to control the highly exothermic lithiation reaction and prevent side reactions.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The lithium atom will direct to the position between the fluorine and the methoxyethoxy group due to the combined directing effect of these substituents.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Borylation: In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. This step quenches the highly reactive organolithium species to form a boronic ester.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2 M hydrochloric acid (HCl). This hydrolyzes the boronic ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). The choice of ethyl acetate is due to its good solubility for the product and its immiscibility with water.

-

Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the core scaffolds of many pharmaceutical agents.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemscene.com [chemscene.com]

- 3. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its trifunctionalized phenyl ring offers a versatile scaffold for introducing specific pharmacophoric features through reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an in-depth, scientifically grounded route for the synthesis of this important intermediate, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations to ensure a high-yield and pure product.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are of immense importance in modern organic synthesis and drug discovery. Their stability, ease of handling, and relatively low toxicity make them ideal reagents for a variety of chemical transformations. A primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become an indispensable tool for the formation of carbon-carbon bonds.[1] The ability to construct biaryl and substituted aromatic systems with high efficiency and functional group tolerance has cemented the role of boronic acids in the synthesis of numerous commercial drugs and clinical candidates.[2][3]

The specific substitution pattern of 4-chloro, 2-fluoro, and 3-(2-methoxyethoxy) on the phenylboronic acid scaffold provides a unique combination of electronic and steric properties. The fluorine and chlorine atoms can modulate the acidity and reactivity of the boronic acid and influence the pharmacokinetic properties of the final molecule. The 2-methoxyethoxy side chain can enhance solubility and provide a handle for further functionalization or interaction with biological targets.

Proposed Synthetic Route: A Two-Step Approach

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid can be efficiently achieved through a two-step process, beginning with the etherification of a suitable phenolic precursor followed by a directed ortho-metalation and borylation. This strategy offers a convergent and reliable pathway to the target molecule.

Overall Synthetic Scheme

Caption: Figure 1: Proposed synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene

The initial step involves the synthesis of the ether-substituted benzene ring, which will subsequently undergo borylation.

Step 1.1: Nitration and Hydrolysis to 1-Chloro-3-fluoro-2-nitrophenol

The synthesis begins with the nitration of 1-chloro-2,3-difluorobenzene to introduce a nitro group, which can then be displaced by a hydroxide to yield the corresponding phenol. This approach leverages the directing effects of the existing substituents to achieve the desired regiochemistry.

Step 1.2: Williamson Ether Synthesis

The phenolic intermediate is then subjected to a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This is a robust and widely used method for the formation of ethers.

Reaction:

1-Chloro-3-fluoro-2-nitrophenol is reacted with 1-(2-bromoethoxy)methane in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the bromide from 1-(2-bromoethoxy)methane.

Experimental Protocol: Synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene

Materials:

-

1-Chloro-3-fluoro-2-nitrophenol

-

1-(2-Bromoethoxy)methane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-chloro-3-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-(2-bromoethoxy)methane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene.

Part 2: Directed Ortho-Metalation and Borylation

With the key ether intermediate in hand, the final step is the introduction of the boronic acid functionality. This is achieved through a directed ortho-metalation, where the methoxyethoxy group directs the deprotonation to the adjacent ortho position, followed by quenching with a boron electrophile.[4]

Mechanistic Insight

The oxygen atoms of the 2-methoxyethoxy group coordinate to the n-butyllithium, directing the deprotonation to the sterically accessible and electronically favorable C4 position. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

Materials:

-

1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.

-

Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid as a solid.[4]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 1-Chloro-2,3-difluorobenzene | C₆H₃ClF₂ | 148.54 | Starting Material |

| 1-Chloro-3-fluoro-2-nitrophenol | C₆H₃ClFNO₃ | 191.54 | Intermediate |

| 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene | C₉H₁₀ClFO₂ | 204.63 | Key Intermediate |

| 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid | C₉H₁₁BClFO₄ | 248.44 | Final Product |

Conclusion and Future Perspectives

This technical guide outlines a reliable and scalable synthetic route to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid. The described methodology is based on well-established chemical transformations, ensuring its accessibility to researchers with a standard background in organic synthesis. The final product is a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery programs targeting a wide range of diseases. Further optimization of reaction conditions, such as solvent screening and temperature profiling, could potentially lead to improved yields and reduced reaction times. The exploration of one-pot procedures for the two-step sequence could also enhance the overall efficiency of the synthesis.

References

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online. Fisher Scientific.

- Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ... - Google Patents.

- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate.

- 4-Chloro-2-fluorophenylboronic acid synthesis - ChemicalBook. ChemicalBook.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.

- Reagents and conditions: (a) variously substituted phenylboronic acid,... - ResearchGate.

- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. PubChem.

- 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem. PubChem.

- Synthesis of 2-Chloro-6-Fluoronitrobenzene - PrepChem.com. PrepChem.com.

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing. Royal Society of Chemistry.

- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem. BenchChem.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. MDPI.

- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding - American Chemical Society. American Chemical Society.

- Preparation method of 2-chloro-6-methylaniline - Google Patents.

- Suzuki coupling of 4-chloroanisole with phenylboronic acid.a - ResearchGate.

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 - ChemicalBook. ChemicalBook.

- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | Sigma-Aldrich. Sigma-Aldrich.

- (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Chloro-3-fluorobenzene 99 625-98-9 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Chloro-2-fluorobenzene 99 348-51-6 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

- 3-Chloro-4-hydroxyphenylboronic acid pinacol ester AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

- 4-Chloro-3-hydroxyphenylboronic acid. A2B Chem.

- (4-Chloro-2-hydroxyphenyl)boronic acid | 1238196-66-1 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the thoughtful handling of novel chemical entities is paramount. This guide provides a detailed examination of the safety protocols and handling considerations for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, a substituted phenylboronic acid. As a Senior Application Scientist, this document is crafted to blend rigorous technical data with practical, field-tested insights, ensuring a comprehensive understanding of the compound's safety profile. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes data from closely related analogs and the broader class of phenylboronic acids to establish a robust framework for safe laboratory practices.

Chemical Identity and Properties

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a specialized reagent likely utilized in cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its structure presents a unique combination of functional groups that influence its reactivity and, consequently, its handling requirements.

Below is a table summarizing the key identifiers and computed physical and chemical properties for a closely related analog, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, which can serve as a reasonable proxy for understanding the target compound's characteristics.[1][2]

| Identifier | Value | Source |

| Chemical Name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | [2] |

| CAS Number | 944129-07-1 | [2] |

| Molecular Formula | C7H7BClFO3 | [1] |

| Molecular Weight | 204.39 g/mol | [2] |

Hazard Identification and GHS Classification: An Evidence-Based Approach

Given the absence of a specific SDS, the Globally Harmonized System (GHS) classification for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is extrapolated from data on analogous compounds and the general hazards of phenylboronic acids.

The primary hazards associated with this class of compounds include:

-

Acute Toxicity (Oral): Many boronic acids are harmful if swallowed.[3][4][5][6]

-

Skin Irritation: Causes skin irritation upon contact.[4]

-

Serious Eye Irritation: Poses a risk of serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4]

Based on aggregated data from suppliers of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, the following GHS classifications are anticipated[2]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Exposure Controls and Personal Protection: A Self-Validating System

A proactive approach to exposure control is critical. The following measures establish a self-validating system to minimize risk during handling.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.[5]

-

Lab Coat: A full-sleeved lab coat is mandatory.

-

-

Respiratory Protection: For situations with a high potential for dust generation, a NIOSH-approved P95 or P100 particulate respirator may be necessary.[1]

The following diagram illustrates the logical workflow for ensuring personal safety:

Caption: Workflow for selecting appropriate personal protective equipment.

First-Aid Measures: Rapid and Effective Response

In the event of an exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[6] |

Handling and Storage: Preserving Integrity and Ensuring Safety

The stability and reactivity of boronic acids necessitate specific handling and storage procedures.

Handling:

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Storage:

-

Due to the hygroscopic nature of many boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]

The following diagram illustrates the key considerations for safe handling and storage:

Caption: Interrelationship of safe handling and storage practices.

Accidental Release and Disposal Measures

Accidental Release:

-

Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.[1]

-

Ventilate the Area: Increase ventilation to disperse any airborne dust.

-

Contain the Spill: Use personal protective equipment. Avoid breathing dust.[1]

-

Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[1]

Disposal:

-

Disposal of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid and its containers must be in accordance with local, state, and federal regulations.

-

It is recommended to dispose of this chemical waste through a licensed chemical destruction facility.[8] Do not discharge into sewer systems.[8]

Toxicological Information: Understanding the Biological Impact

While specific toxicological data for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is not available, information from related boronic acids provides insight.

-

Acute Toxicity: The oral LD50 for phenylboronic acid in rats is reported as 740 mg/kg, categorizing it as harmful if swallowed.[5][9]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Currently, there is no evidence to suggest that phenylboronic acid or its close analogs are carcinogenic or mutagenic.[1][6] However, some boron-containing compounds, like boric acid, are classified as having reproductive toxicity.[10] Therefore, it is prudent to handle all boronic acids with care, especially for researchers of child-bearing potential.

Conclusion

The safe and effective use of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By synthesizing data from analogous compounds and adhering to the principles of good laboratory practice, researchers can mitigate risks and foster a secure environment for scientific innovation. This guide serves as a foundational resource, and it is imperative to always consult institutional safety guidelines and the most current regulatory standards.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

PanReac AppliChem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Handling and Storage of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has made them a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the efficacy and reproducibility of reactions involving these compounds are intrinsically linked to their purity and stability. This guide provides an in-depth understanding of the chemical properties of substituted phenylboronic acids that dictate their handling and storage requirements, offering field-proven insights and protocols to ensure their integrity from the stockroom to the reaction vessel.

The Chemical Nuances of Substituted Phenylboronic Acids: Understanding the "Why" Behind the Precautions

Substituted phenylboronic acids are generally white, crystalline solids that are relatively stable and easy to handle compared to many other organometallic reagents.[1][2] However, their chemical behavior is governed by the electron-deficient nature of the boron atom, making them susceptible to several degradation pathways. Understanding these pathways is crucial for implementing effective handling and storage strategies.

The Inherent Instability: Key Degradation Pathways

There are three primary degradation pathways for substituted phenylboronic acids that researchers must be vigilant about:

-

Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), yielding a phenol and boric acid.[3] The reaction is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[3] The stability of the C-B bond towards oxidation is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups tend to decrease the electron density at the boron center, making it less susceptible to oxidation and thus increasing the compound's stability.[4] Conversely, electron-donating groups can increase the rate of oxidation. Certain ortho-substituents can also enhance stability through steric hindrance or intramolecular coordination with the boron atom.[4]

-

Protodeboronation: This is the protonolysis of the carbon-boron bond, where a proton replaces the boronic acid moiety, resulting in the formation of an arene.[5] This undesired side reaction is highly dependent on the reaction conditions, particularly the pH.[6] In aqueous media, protodeboronation is often accelerated at both high and low pH. This degradation pathway is a significant concern in Suzuki-Miyaura reactions, which are typically carried out under basic conditions.[6]

-

Trimerization to Boroxines: Phenylboronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1][2] This process is driven by the removal of water and can be thermally induced. While boroxines can be active in some cross-coupling reactions, their formation alters the stoichiometry of the active boronic acid in solution, potentially leading to irreproducible results.[7][8] The presence of boroxines can complicate reaction kinetics and product yields.

The Impact of Substituents on Stability and Handling

The nature and position of substituents on the phenyl ring have a profound impact on the chemical and physical properties of phenylboronic acids, directly influencing their stability and handling requirements.

| Substituent Effect | Impact on Stability | Handling and Storage Implications |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -CN, Halogens) | Generally increase stability towards oxidative deboronation by reducing the electron density at the boron center.[4][9] | While more stable, standard inert atmosphere handling is still recommended for long-term storage to prevent gradual degradation. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) | Generally decrease stability towards oxidative deboronation by increasing the electron density at the boron center. | Require more stringent handling under an inert atmosphere. Storage in a freezer or desiccator is highly recommended. Avoid prolonged exposure to air and light. |

| Ortho-Substituents | Can provide steric hindrance around the boronic acid moiety, slowing down degradation reactions. Some ortho-substituents with heteroatoms (e.g., -OH, -CHO, -CO₂R) can form intramolecular coordination complexes with the boron atom, significantly enhancing stability.[4] | While inherently more stable, proper storage is still crucial. The increased stability of some ortho-substituted derivatives can be advantageous in demanding reaction conditions. |

Recommended Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount for preserving the integrity of substituted phenylboronic acids.

General Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, laboratory gloves, and a lab coat.[10]

-

Ventilation: Handle solid phenylboronic acids in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[10]

-

Avoid Dust Formation: These compounds are often fine powders. Handle them carefully to minimize dust generation.[9]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10]

Storage Conditions

-

Inert Atmosphere: For long-term storage and for particularly sensitive derivatives (e.g., those with electron-donating groups), it is highly recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[11] This minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis.

-

Temperature: Store in a cool, dry place.[10] For many derivatives, refrigeration (2-8 °C) or storage in a freezer (-20 °C) is recommended to slow down potential degradation processes.[11] Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

-

Light: Protect from light by storing in amber vials or in a dark location. Light can promote oxidative degradation.

-

Containers: Use tightly sealed containers to prevent the ingress of moisture and air.[10] The original manufacturer's packaging is often suitable.

Experimental Protocol: Preparation of a Standardized Stock Solution for Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for the preparation of a stock solution of a substituted phenylboronic acid, a common procedure in research and development labs. This protocol is designed to minimize degradation and ensure the accurate concentration of the active reagent.

Objective: To prepare a 0.5 M stock solution of 4-methoxyphenylboronic acid in 1,4-dioxane.

Materials:

-

4-methoxyphenylboronic acid

-

Anhydrous 1,4-dioxane (in a Sure/Seal™ bottle or freshly distilled)

-

Oven-dried glassware (e.g., 25 mL Schlenk flask with a magnetic stir bar, graduated cylinder)

-

Syringes and needles (oven-dried)

-

Rubber septa

-

Nitrogen or argon gas line with a bubbler

Workflow Diagram:

Caption: Workflow for preparing a substituted phenylboronic acid stock solution.

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere Setup: Assemble the Schlenk flask while it is still warm and purge with nitrogen or argon for 10-15 minutes.

-

Weighing the Reagent: Quickly weigh the desired amount of 4-methoxyphenylboronic acid and add it to the Schlenk flask under a positive pressure of inert gas. For a 25 mL 0.5 M solution, you will need 1.90 g of 4-methoxyphenylboronic acid (M.W. 151.96 g/mol ).

-

Solvent Transfer: Using a dry syringe, carefully withdraw the required volume of anhydrous 1,4-dioxane (in this case, 25 mL) and add it to the Schlenk flask containing the boronic acid.[12][13] It is crucial to use an anhydrous solvent to prevent hydrolysis and the formation of boroxines.

-

Dissolution: Stir the mixture at room temperature until the boronic acid is completely dissolved.

-

Storage: The resulting stock solution should be stored in the sealed Schlenk flask under an inert atmosphere in a freezer. For frequent use, smaller aliquots can be transferred to separate vials under an inert atmosphere to avoid repeated warming and cooling of the entire stock.

Assessing Purity and Degradation

The purity of substituted phenylboronic acids is critical for the success of subsequent reactions.[14] Several analytical techniques can be employed to assess purity and detect degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired boronic acid from impurities and degradation products.[15][16] Reversed-phase HPLC with a suitable column can effectively resolve the boronic acid from its corresponding phenol (from oxidative deboronation) and arene (from protodeboronation).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile boronic acid derivatives and their degradation products.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are valuable for characterizing the structure and purity of boronic acids. The presence of boroxines can often be detected by characteristic signals in the ¹¹B NMR spectrum.

Conclusion

Substituted phenylboronic acids are powerful reagents in the arsenal of synthetic chemists. However, their successful application hinges on a thorough understanding of their inherent instabilities. By implementing the handling and storage precautions outlined in this guide, researchers can mitigate the risks of degradation through oxidation, protodeboronation, and trimerization. These best practices, grounded in the fundamental chemical principles of these reagents, will ensure the integrity of the starting materials, leading to more reliable, reproducible, and successful synthetic outcomes in both academic research and industrial drug development.

References

-

The influence of ortho-substituents on the properties of phenylboronic acids. (2020). ResearchGate. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences. [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. (2017). Pure and Applied Chemistry. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PMC. [Link]

-

The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. [Link]

-

Solvent Effects in Boronic Acid-Diol Binding. (2019). The Journal of Organic Chemistry. [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]

-

Boron Determination—A Review of Analytical Methods. (2002). ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]

-

Handling air-sensitive reagents AL-134. MIT. [Link]

-

Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). MDPI. [Link]

-

Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]

-

Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. (2003). ResearchGate. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]

-

CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2020). ChemRxiv. [Link]

-

An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. (2021). PMC. [Link]

-

the manipulation of air.sensitive compounds. Neilson Lab. [Link]

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

-

Protodeboronation. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite (2014) | Abdullah Affrose | 47 Citations [scispace.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, synthesis, and applications, with a focus on providing practical insights for its use in the laboratory.

Introduction: A Versatile Reagent for Complex Molecule Synthesis

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, with the CAS number 1256346-26-5, is a polysubstituted arylboronic acid. Its unique arrangement of chloro, fluoro, and methoxyethoxy groups on the phenyl ring imparts specific steric and electronic properties that make it a valuable tool for creating complex molecular architectures. The presence of the boronic acid functional group makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.

The strategic placement of the halogen atoms can influence the regioselectivity of coupling reactions and modulate the physicochemical properties of the resulting products, such as lipophilicity and metabolic stability. The 2-methoxyethoxy side chain can enhance solubility and provide additional points for molecular interactions. These features make this boronic acid a sought-after intermediate in the synthesis of novel pharmaceutical candidates and advanced materials.

Commercial Availability and Typical Specifications

Several chemical suppliers offer 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid for research and development purposes. When sourcing this reagent, it is crucial to consider the purity and the availability of comprehensive analytical data to ensure the reliability and reproducibility of experimental results.

Below is a summary of typical product specifications from various suppliers:

| Supplier | Purity Specification | Available Documentation |

| Aceschem | ≥ 98% | NMR, MSDS, HPLC, COA |

| Aromsyn Co., Ltd. | NLT 98% | COA |

| ChemWhat | Not specified | General Information |

Note: It is highly recommended to request a lot-specific Certificate of Analysis (COA) from the supplier before purchase to obtain detailed information on purity, appearance, and other quality control parameters.

Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic Acid: A Step-by-Step Protocol

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid can be achieved through a multi-step process, beginning with the appropriate substituted benzene. A general and robust method involves the ortho-lithiation of a precursor followed by borylation.

Diagram: Synthetic Pathway

Caption: Proposed synthetic route to the target boronic acid.

Part 1: Preparation of the Precursor - 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene

A plausible route to the starting material involves the etherification of 3-chloro-2-fluorophenol.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-2-fluorophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Alkylation: To the resulting mixture, add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene.

Part 2: Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic Acid

This procedure is adapted from the general method described in US Patent 8,822,730 B2 for related compounds.[1]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting lithiated species, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Acidic Workup): Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[2] The specific substitution pattern of this boronic acid allows for the introduction of a highly functionalized phenyl ring into a target molecule.

Diagram: Suzuki-Miyaura Coupling Workflow

Sources

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, a key building block in modern organic synthesis, particularly valued in the discovery and development of novel pharmaceuticals and agrochemicals. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to offer a robust resource for researchers.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid belongs to a class of highly functionalized organoboron reagents that are instrumental in the construction of complex molecular architectures. The strategic placement of chloro, fluoro, and methoxyethoxy substituents on the phenyl ring imparts unique electronic properties and steric influences, making it a versatile partner in palladium-catalyzed cross-coupling reactions.

The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has cemented its importance in medicinal chemistry.[2]

This guide will detail the synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, its purification and characterization, and provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is most effectively achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach offers high regioselectivity, which is crucial for the preparation of such a polysubstituted aromatic compound. A patented method for analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acids provides a robust foundation for this synthesis.[2][3]

The overall synthetic pathway can be visualized as a two-step process starting from the precursor 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene.

Caption: Synthetic pathway for the target boronic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for structurally similar compounds.[2][3] Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when working with pyrophoric reagents like n-butyllithium.

Part A: Synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene (Precursor)

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil.

-

Reaction: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C. Add a solution of 2-chloro-6-fluorophenol (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part B: Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

-

Lithiation: Dissolve 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Borylation: Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[4]

-

Purification: The crude 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford the product as a solid.

Physicochemical Properties and Characterization

The accurate characterization of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is essential for its effective use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 1256346-26-5 | N/A |

| Molecular Formula | C₉H₁₁BClFO₄ | N/A |

| Molecular Weight | 248.44 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >97% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxyethoxy group, and the methyl protons. The aromatic protons will exhibit coupling to the fluorine atom. A broad singlet corresponding to the B(OH)₂ protons may also be observed.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine will appear as doublets due to C-F coupling.

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, broad peak characteristic of a tricoordinate boronic acid.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Application in Suzuki-Miyaura Cross-Coupling

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl-aryl compounds.[2] The reaction generally proceeds with high yields and good functional group tolerance.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized for specific substrates.[6]

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Table of Typical Reaction Parameters:

| Component | Example | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency, especially with less reactive aryl chlorides.[7][8] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation to the palladium center. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. |

| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |

Safety and Handling

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, like many chemical reagents, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.

Conclusion

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a valuable and versatile building block for organic synthesis. Its well-defined synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and materials scientists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 25, 2026, from [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. (n.d.).

- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents. (n.d.).

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. Organic Syntheses. (n.d.). Retrieved January 25, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

-

PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 - EPO. European Patent Office. (n.d.). Retrieved January 25, 2026, from [Link]

-

How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? - Quora. Quora. (n.d.). Retrieved January 25, 2026, from [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. YouTube. (2011, October 3). Retrieved January 25, 2026, from [Link]

- DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents. Google Patents. (n.d.).

-

Preparation of 1-chloro-2-(dichloromethyl)benzene - PrepChem.com. PrepChem.com. (n.d.). Retrieved January 25, 2026, from [Link]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification efficiency, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, a substituted aromatic boronic acid of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document synthesizes fundamental principles of boronic acid chemistry and established analytical methodologies to empower researchers. We present a predictive analysis based on the molecule's structural attributes, a detailed protocol for experimental solubility determination via the gold-standard shake-flask method, and a discussion on the causal factors influencing its dissolution in various common organic solvents.

Introduction: The Critical Role of Solubility

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a complex synthetic building block. Its utility in applications such as Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery—is directly linked to its solubility.[1] Poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and challenges in downstream processing and purification. Conversely, a well-characterized solubility profile enables rational solvent selection, optimized reaction conditions, and streamlined development of crystallization and formulation protocols.

Boronic acids as a class present unique solubility challenges. They can undergo dehydration to form cyclic boroxine anhydrides, a reaction influenced by the solvent environment.[2] Furthermore, the boronic acid moiety, -B(OH)₂, is capable of acting as both a hydrogen bond donor and acceptor, leading to complex solute-solvent interactions.[3] Understanding these underlying factors is paramount for any scientist working with this class of compounds.

Physicochemical Analysis and Predicted Solubility Profile